2,7-Diaminoanthraquinone: Technical Synthesis, History, and Applications
2,7-Diaminoanthraquinone: Technical Synthesis, History, and Applications
This guide details the technical history, synthesis, and applications of 2,7-Diaminoanthraquinone (2,7-DAAQ), structured for researchers and industrial chemists.
[1]
Introduction & Chemical Identity
2,7-Diaminoanthraquinone (CAS: 605-44-7) is a symmetrical, disubstituted anthraquinone derivative historically pivotal in the synthesis of vat dyes and currently re-emerging as a monomer for high-performance polyimides and energy storage materials.[1] Unlike its structural isomer 2,6-diaminoanthraquinone, the 2,7-isomer offers unique steric properties due to the "trans-like" substitution pattern across the tricyclic core, influencing polymer chain packing and electronic conjugation.
| Property | Data |
| IUPAC Name | 2,7-diaminoanthracene-9,10-dione |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Appearance | Reddish-brown crystalline powder |
| Solubility | Insoluble in water, ether; Soluble in nitrobenzene, aniline, pyridine |
| Melting Point | >330°C (Sublimes/Decomposes) |
Historical Genesis: From Dye Chemistry to Polymers
The Anthraquinone Boom (Late 19th Century)
The discovery of 2,7-DAAQ is rooted in the "Golden Age" of German dye chemistry following Graebe and Liebermann’s elucidation of the anthraquinone structure in 1868. While alizarin (1,2-dihydroxyanthraquinone) was the primary target, researchers quickly realized that amino-substituted anthraquinones yielded vibrant, light-fast dyes.[1]
The Sulfonation Breakthrough (1900s–1930s)
Early synthesis was hampered by the difficulty of selectively nitrating anthraquinone to the 2,7-position. The industrial breakthrough came with mercury-catalyzed sulfonation .[1] It was discovered that sulfonating anthraquinone in the presence of mercury salts directs substitution to the
By the 1930s, chemical majors like Du Pont and General Aniline Works patented optimized routes. A landmark patent, US 1,910,693 (1933) , described the high-pressure ammonolysis of 2,7-anthraquinone disulfonic acid, establishing the dominant industrial route that persists in modified forms today.
Technical Synthesis & Reaction Mechanisms
Two primary routes exist for synthesizing 2,7-DAAQ. The choice depends on the starting material availability and purity requirements.
Route A: Ammonolysis of Disulfonic Acid (Industrial Standard)
This method utilizes the nucleophilic aromatic substitution (
Mechanism:
-
Sulfonation: Anthraquinone is sulfonated with oleum.[1] The 2,6- and 2,7-disulfonic acids are separated by fractional crystallization of their sodium salts (the 2,6-salt is less soluble).[1]
-
Ammonolysis: The 2,7-disulfonate undergoes displacement with aqueous ammonia at high temperature (175–200°C) in the presence of an oxidant (e.g., arsenic acid or nitrates) to prevent reduction of the quinone core to leuco-compounds.
Route B: Reduction of Nitro-Derivatives (Laboratory Scale)
Useful when 2,7-dinitroanthraquinone is available (via direct nitration of anthrone).[1]
Protocol:
-
Suspend 2,7-dinitroanthraquinone in an ethanol/water mixture.
-
Add sodium sulfide (
) or Tin(II) chloride ( ) as the reducing agent.[1] -
Reflux for 3–5 hours. The nitro groups are reduced to amino groups without affecting the carbonyls.
Visualization of Synthesis Pathways
Figure 1: Comparison of the Sulfonation (Blue) and Nitration (Red) synthetic routes to 2,7-DAAQ.[1]
Experimental Protocol: Laboratory Purification
While industrial grades are available, research applications (e.g., polymer synthesis) require high purity (>99%).
Reagents: Crude 2,7-DAAQ, Nitrobenzene, Ethanol, Activated Carbon.
-
Dissolution: Dissolve 10 g of crude 2,7-DAAQ in 150 mL of boiling nitrobenzene. ( Note: Nitrobenzene is toxic; use a fume hood.)[1]
-
Filtration: Filter the hot solution through a heated funnel to remove insoluble inorganic salts.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. 2,7-DAAQ crystallizes as dark red needles.[1]
-
Washing: Filter the crystals and wash copiously with ethanol to remove residual nitrobenzene.[1]
-
Drying: Dry under vacuum at 100°C for 6 hours.
Self-Validation Check:
-
TLC: Silica gel, Eluent: Toluene/Acetone (4:1). Single spot confirms purity.[1]
-
Melting Point: Should not melt below 330°C.
Modern Applications
High-Performance Polyimides
2,7-DAAQ is a premium monomer for synthesizing polyimides with exceptional thermal stability and redox activity.[1] Reaction with dianhydrides (e.g., PMDA) yields polymers used in:
-
Gas Separation Membranes: The rigid, angled structure of the anthraquinone unit creates fractional free volume.
-
Sodium-Ion Batteries: The quinone carbonyls (
) undergo reversible lithiation/sodiation, making these polyimides promising organic cathodes.[1]
Polymerization Workflow
Figure 2: Step-growth polymerization of 2,7-DAAQ to form redox-active polyimides.[1]
Toxicology & Safety Profile
Critical Distinction: Researchers must distinguish 2,7-DAAQ from its isomer 2-aminoanthraquinone , a known carcinogen (NCI/NTP Bioassay TR-144).[1]
-
Mutagenicity: Unlike 2-aminoanthraquinone, which is a potent frameshift mutagen in Salmonella (Ames test), diamino-anthraquinones (specifically the 2,6 and 2,7 isomers) have shown negative or significantly reduced mutagenic activity in various assays (e.g., Salmonella strains TA98/TA100 without metabolic activation). The disubstitution appears to sterically or electronically hinder the formation of the reactive nitrenium ion intermediate responsible for DNA intercalation and damage.
-
Handling: Despite the lower mutagenic potential, it should be handled as a potential irritant. Standard PPE (gloves, mask) is mandatory to avoid inhalation of the fine powder.
References
-
Graebe, C., & Liebermann, C. (1868).[2] Ueber Alizarin und Anthracen. Berichte der deutschen chemischen Gesellschaft, 1(1), 49-51.[1] (Foundational anthraquinone chemistry).[1][3][4]
-
Gubelmann, I., & Tinker, J. M. (1933). Process for preparing anthraquinone derivatives. U.S. Patent No.[1][5] 1,910,693.[1] Washington, DC: U.S. Patent and Trademark Office. Link
-
Schmidt, R. E., & Stein, B. (1930). Manufacture of 2-7 dinitro-anthraquinone. U.S. Patent No.[1][5] 1,758,855.[1] Washington, DC: U.S. Patent and Trademark Office. Link
-
National Cancer Institute. (1978).[1] Bioassay of 2-Aminoanthraquinone for Possible Carcinogenicity. Technical Report Series No. 144. (Context for toxicity of mono-amino analogs). Link
-
Butterworth, B. E., et al. (2001). The preparation of anthraquinone used in the National Toxicology Program cancer bioassay was contaminated with the mutagen 9-nitroanthracene. Mutagenesis, 16(2), 169-177.[1] (Clarifies mutagenicity sources in anthraquinone samples). Link[1]
-
Song, Z., et al. (2015). Polyimides as Cathodes for Sodium Ion Batteries. Scientific Reports, 5, 12871. (Modern application in energy storage).[1]
Sources
- 1. 2,6-Diaminoanthraquinone | C14H10N2O2 | CID 8557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US1894790A - 2,6-diamino-anthraquinone sulphides and process of preparing the same - Google Patents [patents.google.com]
